2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

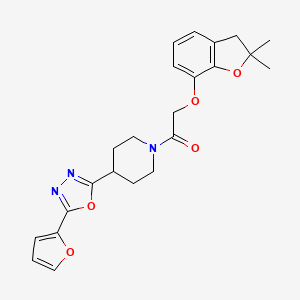

This compound is a hybrid organic molecule featuring three key structural motifs:

- 2,2-Dimethyl-2,3-dihydrobenzofuran: A bicyclic ether with two methyl groups at position 2, contributing to steric hindrance and lipophilicity.

- Piperidine: A six-membered nitrogen-containing ring, functionalized at position 4 with the oxadiazole-furan substituent, which may influence receptor binding affinity.

The ethanone linker bridges the dihydrobenzofuran and piperidine moieties, creating a conformationally flexible scaffold.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5/c1-23(2)13-16-5-3-6-17(20(16)31-23)29-14-19(27)26-10-8-15(9-11-26)21-24-25-22(30-21)18-7-4-12-28-18/h3-7,12,15H,8-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFILNWJWAZSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)C4=NN=C(O4)C5=CC=CO5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone possesses a complex structure that suggests significant potential for biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₃ |

| Molecular Weight | 306.34 g/mol |

| IUPAC Name | This compound |

| InChI Key | [To be determined based on structure] |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound is believed to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and tumor progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve therapeutic outcomes in cancer treatments.

- Signal Transduction Modulation : The interaction with piperidine and oxadiazole moieties suggests potential effects on signal transduction pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, derivatives of benzofuran have shown significant cytotoxic effects against various cancer cell lines. The presence of the furan and oxadiazole groups may enhance these effects through synergistic interactions .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with compounds featuring benzofuran and oxadiazole structures. These compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens .

Case Studies

- Inhibition of IDO : A study highlighted the potential of similar compounds to inhibit IDO effectively. This inhibition was linked to enhanced T-cell responses in tumor models, suggesting that the compound could serve as a valuable immunotherapeutic agent.

- Cytotoxicity Against Cancer Cell Lines : In vitro studies showed that derivatives of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic potential .

Structure Activity Relationship (SAR)

Research has indicated that modifications to the benzofuran moiety significantly affect biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against cancer cells |

| Alteration of piperidine substituents | Enhanced selectivity for microbial targets |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone in cancer treatment. For instance:

- Inhibition of Tubulin Polymerization : Compounds with similar scaffolds have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Specific analogs demonstrated low nanomolar potency against various cancer cell lines, including prostate cancer models .

- Cell Proliferation Assays : In vitro assays have indicated that derivatives of this compound can effectively inhibit cell proliferation in leukemia and solid tumor cell lines . The selectivity for the colchicine-binding site on tubulin further enhances its therapeutic potential.

Antimicrobial Properties

The compound's structure suggests possible antimicrobial activities. Studies on related compounds have demonstrated significant antimicrobial effects against various pathogens, indicating that this compound could be explored for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study published in Nature investigated a series of benzofuran derivatives for their anticancer properties. Among these, certain compounds exhibited significant activity against human leukemia K562 cells and prostate cancer xenografts in vivo. The results indicated that modifications at specific positions on the benzofuran ring could enhance potency and selectivity .

Case Study 2: Antimicrobial Activity

Research conducted on derivatives featuring furan and oxadiazole moieties showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized standard antimicrobial susceptibility testing methods to evaluate the effectiveness of these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness is highlighted through comparisons with analogs (Table 1). Key differences in substituents and physicochemical properties are analyzed below.

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations

Substituent Impact on Polarity and Solubility: The 4-fluorophenyl analog () exhibits higher polarity due to the electronegative fluorine atom, likely improving aqueous solubility compared to the target compound’s lipophilic oxadiazole-furan group .

Bioactivity Correlations :

- Furan-containing analogs (e.g., ) demonstrate antimicrobial properties, suggesting the target compound’s furan-2-yl group may confer similar activity .

- Piperidine/piperazine derivatives () are common in CNS drugs, hinting at possible neurological target engagement for the target compound .

Metabolic Stability :

- The 1,3,4-oxadiazole ring in the target compound is resistant to enzymatic degradation, a trait shared with ’s analog, which may enhance pharmacokinetic profiles compared to ester- or amide-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.